molecular formula C16H21N3O3 B14911918 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-N-pentylpropanamide

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-N-pentylpropanamide

Katalognummer: B14911918
Molekulargewicht: 303.36 g/mol
InChI-Schlüssel: FVVZQUVVZUDWMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-N-pentylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-N-pentylpropanamide typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then reacted with a suitable amine, such as pentylamine, under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-N-pentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or phthalazinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or phthalazinones.

Wissenschaftliche Forschungsanwendungen

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-N-pentylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-N-pentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Amide derivatives: Compounds with similar amide functionalities but different core structures.

Uniqueness

3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-N-pentylpropanamide is unique due to its specific combination of the phthalazinone core and the pentylamide side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C16H21N3O3

Molekulargewicht

303.36 g/mol

IUPAC-Name

3-(1,4-dioxo-3H-phthalazin-2-yl)-N-pentylpropanamide

InChI

InChI=1S/C16H21N3O3/c1-2-3-6-10-17-14(20)9-11-19-16(22)13-8-5-4-7-12(13)15(21)18-19/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,20)(H,18,21)

InChI-Schlüssel

FVVZQUVVZUDWMG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.